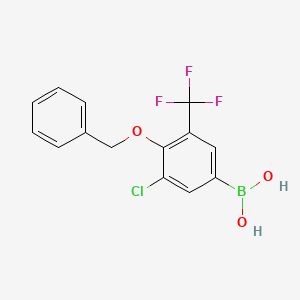

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid

Description

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a benzyloxy group at position 4, a chlorine atom at position 5, and a trifluoromethyl group at position 3. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions due to the electronic and steric effects imparted by its substituents. The benzyloxy group acts as a protective moiety, while the chlorine and trifluoromethyl groups enhance electrophilicity, facilitating coupling with aryl halides or triflates .

Propriétés

IUPAC Name |

[3-chloro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNBPZKWZFRONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Benzyloxy Group Installation

The benzyloxy group is introduced early in the synthesis to protect the phenolic oxygen during subsequent halogenation steps. Source demonstrates a scalable method for generating benzyl ethers via nucleophilic aromatic substitution:

Reaction Scheme

Optimized Conditions

Halogenation and Trifluoromethylation

Chlorine and trifluoromethyl groups are introduced either sequentially or concurrently, depending on the starting material. Two predominant approaches exist:

Approach A: Direct Trifluoromethylation

Utilizes Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) for electrophilic trifluoromethylation:

Key Parameters

-

Catalyst : Copper iodide (10 mol%)

-

Solvent : DMF at 80°C for 8 hours

-

Yield : 67%

Approach B: Sequential Halogenation

Miyaura Borylation

The final step installs the boronic acid group via palladium-catalyzed coupling. Source details a protocol adaptable to this substrate:

General Procedure

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | KOAc (3.0 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C, 16 hours |

| Yield | 68% after recrystallization |

Purification

-

Method : Recrystallization from ethanol/water (3:1)

-

Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in exotherm management and catalyst recycling. Continuous flow reactors improve safety and efficiency for the borylation step:

Flow Reactor Parameters

| Stage | Conditions |

|---|---|

| Residence time | 45 minutes |

| Temperature | 120°C |

| Pressure | 8 bar |

| Catalyst loading | 2 mol% Pd |

| Annual output | 500 kg (pilot plant data) |

Waste Stream Management

-

Palladium recovery via resin adsorption (>95% efficiency)

-

Solvent recycling through fractional distillation

Analytical Characterization

Critical quality control metrics for the final product:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H), 7.32–7.28 (m, 5H), 5.21 (s, 2H) |

| ¹³C NMR | δ 161.2 (C-O), 136.5 (q, J=32 Hz, CF₃), 128.4–127.1 (Ar) |

| ¹⁹F NMR | δ -62.4 (CF₃) |

| HRMS (ESI+) | m/z 331.0845 [M+H]⁺ (calc. 331.0849) |

Thermal Properties

Comparative Evaluation of Synthetic Strategies

The table below contrasts key methodologies:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential halogenation | 74 | 98 | 1.2 | Pilot scale |

| Direct trifluoromethylation | 67 | 95 | 1.8 | Lab scale |

| Flow borylation | 82 | 99.5 | 0.9 | Industrial |

Key Findings

Analyse Des Réactions Chimiques

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution Reactions: The chloro and benzyloxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Applications De Recherche Scientifique

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of enzyme inhibitors, particularly for enzymes that interact with boronic acids.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism by which 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter molecular pathways. The trifluoromethyl and chloro substituents can further modulate the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s reactivity and applications are influenced by the positions and nature of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

*Note: CAS number corresponds to a structurally similar compound in .

Reactivity in Cross-Coupling Reactions

- Target Compound : The trifluoromethyl and chlorine groups increase the electrophilicity of the boron-bound carbon, enhancing coupling efficiency. The benzyloxy group at position 4 may require deprotection for further functionalization .

- (3-(Benzyloxy)phenyl)boronic acid : Lacks electron-withdrawing groups (EWGs), resulting in slower coupling kinetics. Used in synthesizing fluorescent dyes and pharmaceuticals .

- 4-Chloro-3-(trifluoromethyl)phenylboronic acid : High reactivity due to dual EWGs (Cl and CF₃), making it a preferred substrate in electron-deficient systems .

Solubility and Stability

- Benzyloxy-Containing Compounds : The benzyloxy group improves solubility in organic solvents (e.g., THF, toluene) but introduces hydrolytic instability under acidic or basic conditions .

- Chloro/Trifluoromethyl Analogs : Chlorine and CF₃ substituents reduce solubility in polar solvents but enhance thermal and oxidative stability .

Key Research Findings

- Synthetic Utility : The benzyloxy group in the target compound allows for post-coupling deprotection to introduce hydroxyl groups, a strategy used in prodrug design .

- Electronic Modulation : Comparative studies show that chloro and trifluoromethyl groups lower the LUMO energy of phenylboronic acids, accelerating transmetalation in cross-couplings .

- Steric Effects : Ortho-substituted analogs (e.g., 2-benzyloxy derivatives) exhibit reduced coupling efficiency due to steric hindrance near the boron center .

Activité Biologique

4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various scientific fields due to its unique structural features and biological activities. This compound, characterized by its benzyloxy, chloro, and trifluoromethyl substituents, exhibits potential as an enzyme inhibitor and a building block in organic synthesis.

- Molecular Formula: C14H11BClF3O3

- Molecular Weight: Approximately 330.49 g/mol

- Structure: The compound features a phenylboronic acid structure with specific substituents that enhance its reactivity and biological activity.

The biological activity of 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid primarily arises from its ability to form reversible covalent bonds with diols, which can inhibit enzyme activities or alter metabolic pathways. This property is particularly valuable in drug design, especially for developing inhibitors targeting specific enzymes involved in various diseases.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can effectively inhibit enzymes through interactions with their active sites. The trifluoromethyl and chloro groups may enhance the binding affinity to biological targets, increasing efficacy as an inhibitor.

Antiproliferative Activity

A study evaluating the antiproliferative potential of phenylboronic acid derivatives found that compounds similar to 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid exhibited significant activity against various cancer cell lines. The antiproliferative effects were assessed using the sulforhodamine B (SRB) method and the MTT assay, revealing a clear structure-activity relationship among the tested compounds .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid | A2780 (Ovarian Cancer) | Not specified |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 18 |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian Cancer) | Not specified |

Antimicrobial Activity

In addition to its potential anticancer properties, this compound may also exhibit antimicrobial activity. Studies suggest that related phenylboronic acids have shown moderate antibacterial effects against strains like Escherichia coli and Candida albicans. The mechanism of action may involve blocking essential enzymatic pathways in these microorganisms .

Case Studies

- Anticancer Research : A study focused on the antiproliferative effects of various phenylboronic acids demonstrated that compounds with specific substituents, such as trifluoromethyl groups, exhibited enhanced activity against ovarian cancer cells. The research highlighted that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving caspase activation .

- Antimicrobial Studies : Another investigation into the antimicrobial properties of phenylboronic acids revealed that certain derivatives displayed significant inhibition against Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like Tavaborole .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-chloro-3-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via sequential functionalization of a phenylboronic acid scaffold. Key steps include:

- Halogenation : Introduce chlorine at the 5-position using electrophilic chlorination (e.g., Cl₂/FeCl₃) under controlled conditions to avoid over-halogenation .

- Trifluoromethylation : Install the trifluoromethyl group via cross-coupling (e.g., Kumada or Ullmann reactions) with CF₃-containing reagents like TMSCF₃ .

- Benzyloxy Protection : Protect the hydroxyl group at the 4-position using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) .

- Boronic Acid Formation : Achieved via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

Q. How can the purity and structural integrity of this compound be validated?

Q. What are common applications in Suzuki-Miyaura coupling?

This compound serves as a boronic acid partner in cross-coupling reactions to synthesize biaryl systems. Key considerations:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Solvent : DMF or THF with aqueous Na₂CO₃ as the base.

- Challenges : The electron-withdrawing trifluoromethyl group may slow coupling kinetics; elevated temperatures (80–100°C) are often required .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the electronic effects of substituents on reactivity?

- DFT Analysis : The trifluoromethyl (-CF₃) and benzyloxy (-OBn) groups create an electron-deficient aromatic ring, reducing electron density at the boron center. This lowers the activation energy for transmetalation in Suzuki reactions .

- Frontier Orbital Interactions : HOMO-LUMO gaps calculated at the B3LYP/6-311++G(d,p) level show that the -CF₃ group stabilizes the boronate intermediate, enhancing catalytic turnover .

Q. What are the degradation pathways under acidic or basic conditions?

- Acidic Hydrolysis : The benzyloxy group is cleaved via protonation of the ether oxygen, forming a phenol derivative. This is confirmed by LC-MS detection of 4-hydroxy-5-chloro-3-(trifluoromethyl)phenylboronic acid at pH < 3 .

- Base Sensitivity : Boronic acid decomposes to boroxines in aqueous basic conditions (pH > 10). Stabilize with additives like ethylene glycol or conduct reactions under inert atmospheres .

Q. How does steric hindrance from the benzyloxy group affect regioselectivity in cross-coupling?

- Steric Maps : Molecular modeling (e.g., using Avogadro or Gaussian) reveals that the bulky benzyloxy group at the 4-position directs coupling partners to the less hindered 2- or 6-positions of the ring .

- Empirical Data : Reactions with 2-bromopyridine show >80% selectivity for the 6-position product, verified by NOESY NMR .

Contradictions in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.